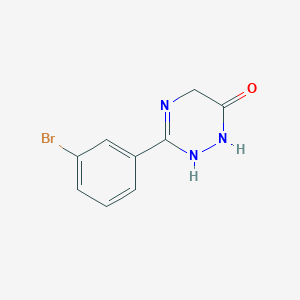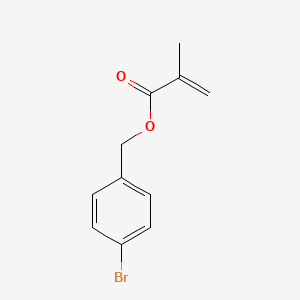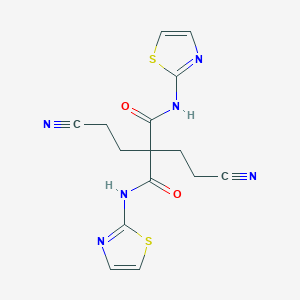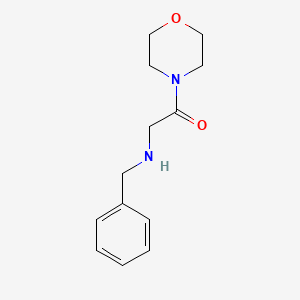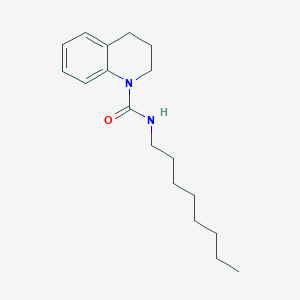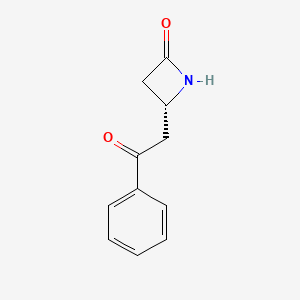
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is a chiral azetidinone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the [2+2] cycloaddition of an imine with a ketene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of azetidinone derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the azetidinone ring is opened or modified.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit enzyme activity by mimicking the transition state of enzyme substrates, thereby blocking the active site and preventing substrate binding.
相似化合物的比较
Similar Compounds
Penicillins: β-lactam antibiotics with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: β-lactam antibiotics known for their resistance to β-lactamase enzymes.
Uniqueness
(4R)-4-(2-Oxo-2-phenylethyl)azetidin-2-one is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activity and chemical reactivity compared to other β-lactam compounds.
属性
CAS 编号 |
88139-46-2 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
(4R)-4-phenacylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI 键 |
NKVFCWFKCHZKSH-SECBINFHSA-N |
手性 SMILES |
C1[C@H](NC1=O)CC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1C(NC1=O)CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


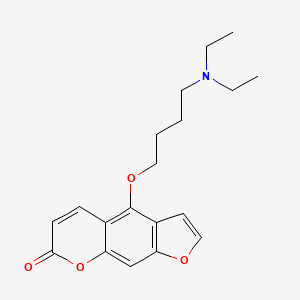
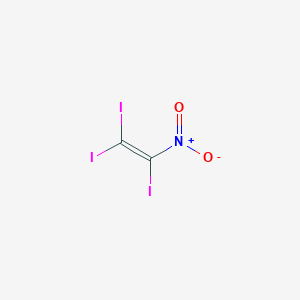
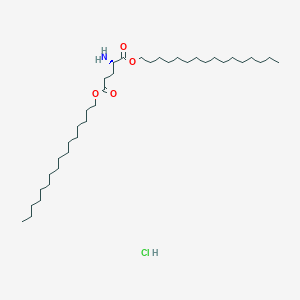
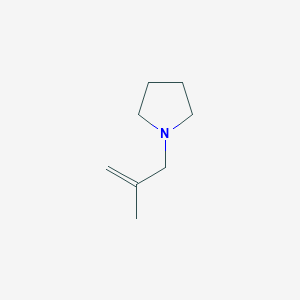
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
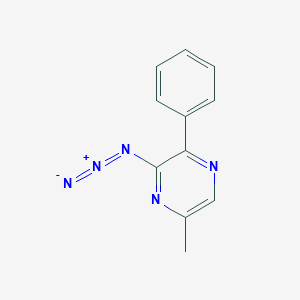
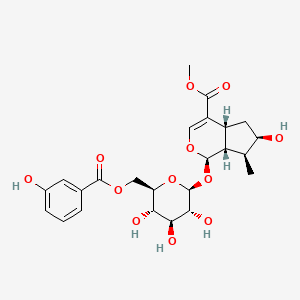
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
